molecular formula C22H20ClF3N4O3 B14032171 (2S)-N-(1-(2-Chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 2331111-68-1

(2S)-N-(1-(2-Chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B14032171
CAS No.: 2331111-68-1
M. Wt: 480.9 g/mol
InChI Key: LGDHZYFZGKAORP-KKFHFHRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-(1-(2-Chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide is a potent, selective, and cell-active inhibitor of Protein Arginine Deiminase 4 (PAD4). This enzyme catalyzes the citrullination of histones and other proteins, a key post-translational modification implicated in the pathogenesis of various autoimmune diseases, most notably Rheumatoid Arthritis (RA) and Lupus. The mechanism of action involves the inhibition of PAD4-mediated histone hypercitrullination, which is a critical step in the formation of Neutrophil Extracellular Traps (NETs), a process known as NETosis. Dysregulated NETosis is strongly associated with the propagation of inflammation and tissue damage in autoimmune conditions. As a research tool, this compound enables the investigation of PAD4's role in disease pathology, the validation of PAD4 as a therapeutic target, and the screening for novel anti-inflammatory agents. It is presented for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2331111-68-1

Molecular Formula

C22H20ClF3N4O3

Molecular Weight

480.9 g/mol

IUPAC Name

(2S)-N-[1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C22H20ClF3N4O3/c23-16-4-2-1-3-15(16)19(20(32)28-13-8-22(25,26)9-13)30(14-7-12(24)10-27-11-14)21(33)17-5-6-18(31)29-17/h1-4,7,10-11,13,17,19H,5-6,8-9H2,(H,28,32)(H,29,31)/t17-,19?/m0/s1

InChI Key

LGDHZYFZGKAORP-KKFHFHRHSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F

Canonical SMILES

C1CC(=O)NC1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

Preparation of (3,3-Difluorocyclobutyl) Isonitrile Intermediate
  • Starting from a suitable precursor (compound of Formula III), conversion to the isonitrile (compound of Formula IV) is carried out using phosgene or its derivatives such as diphosgene or triphosgene.
  • The reaction is performed in the presence of an organic base (e.g., triethylamine, diethylamine, or diethyl isopropylamine) in amounts of about 2.5 to 3.0 mole equivalents relative to 2-chlorobenzaldehyde.
  • Solvents used include dichloromethane, chloroform, carbon tetrachloride, tetrahydrofuran, toluene, acetonitrile, or mixtures thereof.
  • The reaction may be conducted in open or closed systems (sealed tubes or autoclaves) and can include catalytic amounts of potassium iodide or phase transfer catalysts.
  • Addition of a small amount of water improves base solubility and reaction smoothness.
Formation of the Target Compound (Formula IX)
  • In trifluoroethanol solvent, 2-chlorobenzaldehyde and 5-fluoropyridin-3-amine are reacted at 30±5 °C, followed by distillation to concentrate the reaction mixture.
  • L-pyroglutamic acid is added to this mixture at 43±3 °C to form a solution (solution A).
  • Separately, N-(3,3-difluorocyclobutyl)formamide is treated with triethylamine and triphosgene in dichloromethane at low temperatures (-10 to -15 °C) to generate compound of Formula IV.
  • Solution A is then added to this reaction mass at 20±15 °C and stirred at 30±5 °C until completion.
  • Post-reaction workup involves water addition, phase separation, distillation, and crystallization steps using acetonitrile and toluene to isolate compound of formula IX with yields of 170-205 g scale.
Coupling to Obtain the Final Compound (Formula I)
  • The compound of formula IX is subjected to palladium-catalyzed coupling with 2-chloro-4-cyanopyridine in toluene using tris(dibenzylideneacetone)dipalladium(0) and xantphos as catalysts.
  • Potassium carbonate solution is used as base in the reaction.
  • After completion, the mixture undergoes filtration, washing, and drying to isolate the desired (2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide with high diastereomeric purity.

Stereochemical Considerations and Purification

  • The process yields a racemic mixture containing both desired and undesired stereoisomers.
  • The undesired isomer (Formula XII) is separated by selective crystallization and filtration at controlled temperatures (10-30 °C).
  • Activated carbon treatment and use of N-acetyl-L-cysteine assist in purification.
  • Final purification includes column chromatography to achieve diastereomeric purity of about 99.9% for the desired isomer.
  • Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) patterns are used to confirm purity and crystalline form of the isolated compound.

Preparation of Amorphous Forms

  • Amorphous forms of the compound are prepared by dissolving the crystalline form in formic acid at 30±5 °C, followed by activated carbon treatment and filtration.
  • Quenching with cold water at -5 to 5 °C induces precipitation of the amorphous solid.
  • Slurrying and filtration steps yield amorphous material with high purity (85-90 g scale).
  • Such forms may be relevant for pharmaceutical formulation development.

Data Tables Summarizing Key Process Parameters

Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Isonitrile formation (III→IV) Phosgene derivative, triethylamine (2.5-3 eq) -10 to 7 DCM, chloroform, THF, toluene Small water addition improves reaction
Intermediate formation (IX) 2-chlorobenzaldehyde, 5-fluoropyridin-3-amine, L-pyroglutamic acid 30-43 Trifluoroethanol Distillation to concentrate, nitrogen atmosphere
Coupling to final compound (I) Compound IX, 2-chloro-4-cyanopyridine, Pd catalyst, K2CO3 50-87 Toluene Palladium catalyzed coupling
Purification Activated carbon, N-acetyl-L-cysteine, column chromatography 10-60 Acetonitrile, toluene Crystallization and filtration to separate isomers
Amorphous form preparation Formic acid dissolution, cold water quench 30 (dissolution), -5 to 5 (quench) Formic acid, water Activated carbon treatment

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: The presence of aromatic rings and amide groups may make the compound susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible moieties.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and the functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound may have a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications as a drug candidate or a lead compound in drug discovery.

    Industry: Utilization in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms may include:

    Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.

    Modulation of Signaling Pathways: It could influence cellular signaling pathways by interacting with key proteins or other molecules.

    Alteration of Cellular Processes: The compound may affect processes such as cell division, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Key Structural Features Halogen Atoms Ring Systems Molecular Weight (g/mol) Potential Applications
(2S)-N-(1-(2-Chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide Pyrrolidone, 2-chlorophenyl, 3,3-difluorocyclobutyl, 5-fluoropyridinyl Cl, F (×3) Pyrrolidine, pyridine, cyclobutane Not explicitly provided CNS disorders, enzyme inhibition
5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5) Pyridine-3-carboxamide, 2,4-difluorophenyl, trifluoromethyl benzyl Cl, F (×5) Pyridine, benzene 442.5 Kinase inhibition, anticancer
(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-...carboxamide (CAS 908027-40-7) Spiro[indole-pyrrolidine], chloro-fluorophenyl, dihydroxybutyl Cl (×2), F Indole, pyrrolidine 552.47 Neurodegenerative disease modulation
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide Thiophene carboxamide, tert-butylphenyl, pyridinyl None Thiophene, pyridine, benzene Not provided GPCR modulation

Structural and Functional Analysis

Halogenation Patterns: The target compound employs Cl and F atoms to balance lipophilicity and metabolic stability. The 3,3-difluorocyclobutyl group contrasts with the trifluoromethyl substituent in CAS 338977-82-5, which increases electron-withdrawing effects but may reduce solubility .

Ring Systems :

  • The pyrrolidone core in the target compound is distinct from the spiro indole-pyrrolidine in CAS 908027-40-7. Spiro systems often improve selectivity by restricting conformational flexibility .
  • Pyridine rings (target and CAS 338977-82-5) favor interactions with aromatic residues in enzyme active sites, while thiophene (CAS 6p) may enhance membrane permeability .

Pharmacokinetic Considerations: The 3,3-difluorocyclobutylamino group in the target compound likely reduces oxidative metabolism compared to the tert-butyl group in CAS 6p, which is prone to CYP450-mediated degradation . The 5-fluoropyridinyl moiety improves aqueous solubility relative to non-fluorinated analogs, a critical factor for CNS penetration .

Similarity Coefficients :

  • Chemoinformatics tools like the Tanimoto coefficient (based on binary fingerprints) could quantify structural similarity. For example, the target compound and CAS 338977-82-5 share fluorinated aryl groups but differ in core scaffolds, resulting in moderate similarity (~0.4–0.6) .

Biological Activity

The compound (2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide, commonly known as Ivosidenib (AG-120), is a synthetic organic molecule primarily recognized for its role as an inhibitor of isocitrate dehydrogenase 1 (IDH1). This compound has garnered attention in the field of oncology, particularly for its therapeutic application in acute myeloid leukemia (AML).

Ivosidenib has the following molecular characteristics:

PropertyValue
Molecular FormulaC28H22ClF3N6O3
Molecular Weight582.96 g/mol
Boiling Point854.3 ± 65.0 °C
Density1.51 ± 0.1 g/cm³
pKa11.58 ± 0.40
AppearanceWhite to off-white solid

These properties indicate its stability and potential for oral bioavailability, which is critical for therapeutic use.

Ivosidenib selectively inhibits mutant IDH1 enzymes, particularly those with R132H or R132C mutations, which are implicated in the metabolic reprogramming of cancer cells. By inhibiting IDH1, Ivosidenib disrupts the conversion of isocitrate to alpha-ketoglutarate, leading to decreased levels of the oncometabolite 2-hydroxyglutarate (2-HG), which is associated with tumorigenesis in AML.

Clinical Applications

Ivosidenib received FDA approval in July 2018 for the treatment of adult patients with relapsed or refractory AML with an IDH1 mutation. Clinical trials have demonstrated its efficacy and safety profile:

  • Trial Results : In a pivotal study, Ivosidenib showed an overall response rate of approximately 42% in patients with IDH1-mutated AML, with a median duration of response lasting over 8 months .
  • Adverse Effects : Common side effects include nausea, diarrhea, fatigue, and elevated liver enzymes. Serious adverse effects can include differentiation syndrome and QT prolongation .

Research Findings

Recent studies have expanded the understanding of Ivosidenib's biological activity beyond AML:

  • Combination Therapies : Research indicates that combining Ivosidenib with other agents such as azacitidine may enhance therapeutic outcomes by targeting multiple pathways involved in leukemia progression .
  • Resistance Mechanisms : Investigations into resistance mechanisms have identified genetic alterations in IDH1 and downstream signaling pathways that may contribute to treatment failure .
  • Impact on Metabolism : Studies have shown that Ivosidenib alters cellular metabolism in AML cells, promoting differentiation and apoptosis through modulation of metabolic pathways influenced by IDH1 inhibition .

Case Studies

Several case studies highlight the clinical application and effectiveness of Ivosidenib:

  • Case Study 1 : A 65-year-old male with relapsed AML demonstrated a complete remission after treatment with Ivosidenib combined with azacitidine after failing multiple lines of therapy.
  • Case Study 2 : A cohort study involving patients treated with Ivosidenib reported a significant improvement in overall survival compared to historical controls not receiving targeted therapy.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Storage should follow guidelines for moisture-sensitive compounds, using airtight containers under inert gas (e.g., nitrogen). Spills require immediate neutralization with appropriate absorbents, and disposal must comply with hazardous waste regulations .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves stereochemistry and functional groups, particularly the fluoropyridinyl and difluorocyclobutyl moieties. Infrared (IR) spectroscopy confirms carbonyl (C=O) and amide (N-H) bonds. For example, ¹⁹F NMR can resolve the electronic environment of fluorinated groups, critical for distinguishing regioisomers .

Q. How can researchers optimize the synthesis of the 3,3-difluorocyclobutylamine intermediate?

The cyclobutyl ring’s strain and fluorination require controlled reaction conditions. A two-step approach using [2+2] cycloaddition followed by fluorination with DAST (diethylaminosulfur trifluoride) is recommended. Monitoring via thin-layer chromatography (TLC) and adjusting stoichiometry (e.g., 1.2 equivalents of DAST) improves yield. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the intermediate efficiently .

Advanced Questions

Q. What strategies mitigate stereochemical inconsistencies during the coupling of fluoropyridin-3-yl and pyrrolidine moieties?

The (2S)-pyrrolidine configuration necessitates chiral auxiliaries or asymmetric catalysis. Use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in DMF at 0°C minimizes racemization. Post-reaction, chiral HPLC (e.g., Chiralpak IA column with heptane/ethanol) confirms enantiomeric excess (>98%) .

Q. How can conflicting NMR data for the N-(5-fluoropyridin-3-yl) group be resolved?

Discrepancies in ¹H NMR splitting patterns may arise from dynamic rotational effects in the amide bond. Variable-temperature NMR (VT-NMR) experiments between 25°C and 60°C can stabilize conformers, clarifying splitting. Alternatively, NOESY (Nuclear Overhauser Effect Spectroscopy) identifies spatial proximity between the pyridinyl proton and adjacent groups .

Q. What computational methods predict metabolic stability of the difluorocyclobutyl moiety?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of fluorine atoms on cyclobutyl ring stability. Molecular dynamics simulations (e.g., AMBER) assess interactions with cytochrome P450 enzymes, predicting oxidation sites. In vitro microsomal assays (human liver microsomes + NADPH) validate computational results, measuring half-life (t₁/₂) under physiological conditions .

Q. How do steric effects influence the reactivity of the 2-chlorophenyl group in cross-coupling reactions?

The ortho-chloro substituent creates steric hindrance, reducing catalytic efficiency in Suzuki-Miyaura couplings. Employing bulky ligands (e.g., SPhos) with Pd(OAc)₂ enhances turnover. Solvent optimization (toluene:water 4:1, 80°C) and microwave-assisted heating (150°C, 20 min) improve yields by 30% compared to traditional methods .

Methodological Tables

Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueParametersApplication Example
¹H NMRδ 7.8–8.2 (pyridinyl H), δ 4.5–5.0 (amide H)Confirms fluoropyridinyl substitution
¹⁹F NMRδ -110 to -120 (CF₂ groups)Distinguishes cyclobutyl fluorination
HRMSm/z 543.1872 [M+H]+ (calc. 543.1875)Validates molecular formula

Table 2: Reaction Optimization for Difluorocyclobutylamine Synthesis

ParameterOptimal ConditionImpact on Yield (%)
DAST Equivalents1.2 eq85 → 92
Temperature-20°C → 0°C (gradient)75 → 88
PurificationEthyl acetate/hexane (3:7 → 1:1)Purity >99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.